8-Fluorochroman-4-one
Overview
Description
8-Fluorochroman-4-one is a fluorinated derivative of chroman-4-one, a significant heterocyclic compound. The molecular formula of this compound is C9H7FO2, and it has a molecular weight of 166.15 g/mol . This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry .
Mechanism of Action
Target of Action
8-Fluorochroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one and its derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Chroman-4-one and its derivatives have been found to exhibit diverse biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Chroman-4-one and its derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chroman-4-one and its derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
8-Fluorochroman-4-one, like other chromanone analogs, is expected to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chromanone analogs are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorochroman-4-one typically involves the fluorination of chroman-4-one derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Fluorochroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 8-fluorochroman-4-ol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of 8-fluoro-4-chromanone quinone.
Reduction: Formation of 8-fluorochroman-4-ol.
Substitution: Formation of various substituted chroman-4-one derivatives.
Scientific Research Applications
8-Fluorochroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Chroman-4-one: Lacks the fluorine atom, resulting in different biological activities.
6-Fluorochroman-4-one: Fluorine is positioned differently, affecting its reactivity and properties.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen, leading to distinct bioactivities
Uniqueness: 8-Fluorochroman-4-one is unique due to the presence of the fluorine atom at the 8th position, which significantly influences its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
8-fluoro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDMFDMYQZIZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553204 | |
Record name | 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111141-00-5 | |
Record name | 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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